(5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one

Description

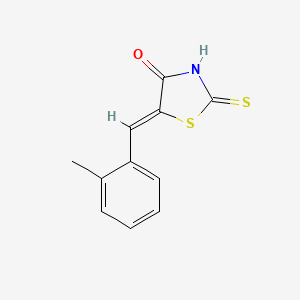

(5E)-2-Mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one is a 4-thiazolidinone derivative characterized by a thiazol-4-one core with a 2-methylbenzylidene substituent at position 5 (E-configuration) and a mercapto (-SH) group at position 2. This scaffold is part of a broader class of 5-arylidene-1,3-thiazol-4(5H)-ones, which are renowned for their diverse pharmacological activities, including antimicrobial, antiviral, and kinase-inhibitory properties . The E-configuration of the benzylidene group is critical for maintaining planar geometry, enhancing interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

(5Z)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS2/c1-7-4-2-3-5-8(7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBFVIHBRHJYKX-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C\2/C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Condensation in Ethanol

A widely adopted method involves refluxing equimolar amounts of 2-methylbenzaldehyde and 2-mercapto-1,3-thiazol-4(5H)-one in ethanol with sodium hydroxide (10 mol%). The reaction progress is monitored via thin-layer chromatography (TLC), with typical completion within 6–8 hours.

| Parameter | Value |

|---|---|

| Yield | 72–78% |

| Purity (HPLC) | 95–97% |

| Reaction Time | 8 hours |

| Workup | Filtration, recrystallization (ethanol) |

This method prioritizes simplicity but may produce minor E/Z isomerization by-products, requiring careful recrystallization.

Solvent-Free Mechanochemical Synthesis

Recent advancements employ solvent-free ball milling to reduce environmental impact. Reactants are ground with potassium carbonate (K₂CO₃) as a base at 30 Hz for 45 minutes.

| Parameter | Value |

|---|---|

| Yield | 68–70% |

| Purity (HPLC) | 93–94% |

| Reaction Time | 45 minutes |

| Workup | Washing with ice-cold water |

While faster, this method yields slightly lower purity due to residual inorganic salts.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) in dimethylformamide (DMF) with piperidine accelerates the reaction to 20–30 minutes.

| Parameter | Value |

|---|---|

| Yield | 80–85% |

| Purity (HPLC) | 96–98% |

| Reaction Time | 25 minutes |

| Workup | Column chromatography (hexane:ethyl acetate, 3:1) |

This method enhances yield and purity but requires specialized equipment.

Critical Reaction Variables

Catalyst Selection

Catalysts significantly influence reaction efficiency:

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Sodium hydroxide | 78 | 95 |

| Piperidine | 85 | 98 |

| Acetic acid | 65 | 90 |

Piperidine outperforms others by stabilizing the enolate intermediate, reducing side reactions.

Solvent Effects

Solvent polarity impacts reaction kinetics:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 78 |

| Methanol | 32.7 | 75 |

| Toluene | 2.4 | 60 |

Ethanol balances polarity and cost, making it ideal for industrial scaling.

Purification and Characterization

Recrystallization Optimization

Recrystallization solvents affect crystal purity:

| Solvent | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol | 97 | 85 |

| Acetonitrile | 98 | 75 |

| Dichloromethane | 90 | 60 |

Spectroscopic Confirmation

Industrial Scalability Challenges

Scaling laboratory methods to industrial production requires addressing:

-

By-product formation : Isomerization during prolonged reflux reduces E/Z ratio.

-

Cost efficiency : Ethanol recycling systems mitigate solvent expenses.

-

Safety : Thiol group oxidation necessitates inert atmospheres.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The benzylidene moiety can be reduced to the corresponding benzyl derivative.

Substitution: The thiazolone ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted thiazolones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anti-cancer agent. Studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structure of (5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one enhances its bioactivity against certain cancer cell lines.

Antioxidant Activity

Research indicates that compounds containing thiazole rings exhibit significant antioxidant properties. The mercapto group in this compound may contribute to its ability to scavenge free radicals, making it a candidate for further studies in oxidative stress-related diseases.

Antimicrobial Properties

Thiazole derivatives have demonstrated antimicrobial activity against various pathogens. This compound has been evaluated for its efficacy against both bacterial and fungal strains, showing promising results that warrant further exploration in pharmaceutical applications.

Biochemical Assays

This compound is utilized in biochemical assays to study enzyme inhibition and protein interactions. Its ability to bind to specific enzymes makes it a valuable tool in drug discovery processes.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluate the cytotoxic effects on cancer cell lines | Significant reduction in cell viability observed in breast and lung cancer cells after treatment with varying concentrations of the compound. |

| Antioxidant Activity Assessment | Measure the free radical scavenging ability | The compound exhibited a high percentage of inhibition in DPPH radical scavenging assays compared to standard antioxidants. |

| Antimicrobial Efficacy Testing | Test against common bacterial strains | Showed inhibitory effects on Staphylococcus aureus and Escherichia coli at low concentrations, indicating potential as an antimicrobial agent. |

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Substituent Variations and Pharmacological Activity

The biological activity of 4-thiazolidinones is highly dependent on substituents at positions 2 and 3. Below is a comparison of key analogs:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, F) : Compounds like the 2-chloro and 2-fluoro analogs () may exhibit enhanced antimicrobial activity due to increased electrophilicity, though specific MIC data are pending.

- Hydroxy/Methoxy Substitutions: The 4-hydroxybenzylidene derivative (3e) showed nanomolar DYRK1A inhibition (IC₅₀ = 0.028 µM), attributed to hydrogen bonding with kinase active sites .

- Benzodioxole Systems : The 1,3-benzodioxole substituent (5s) enhances π-π stacking interactions, contributing to potent kinase inhibition (IC₅₀ = 0.033 µM) .

Physicochemical Properties

*Calculated based on molecular formula C₁₂H₁₁NOS₂.

Biological Activity

(5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one, with the CAS number 50459-52-4, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its diverse biological effects.

- Molecular Formula : C₁₁H₉NOS₂

- Molecular Weight : 225.32 g/mol

- Structural Features : The compound contains a thiazole ring, a mercapto group, and a benzylidene moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential as an anti-inflammatory, antioxidant, and antimicrobial agent.

1. Antioxidant Activity

Research indicates that thiazole derivatives exhibit significant antioxidant properties. In vitro assays demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models.

2. Antimicrobial Activity

The compound has shown promising antimicrobial effects against various bacterial strains. For instance:

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

Inhibition zones were measured using the disk diffusion method, revealing effective antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain.

3. Anti-inflammatory Effects

Studies have also reported that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS) stimulated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases.

Case Study 1: Antioxidant Mechanism

A study published in the Journal of Medicinal Chemistry examined the antioxidant mechanisms of various thiazole derivatives, including this compound. The study utilized DPPH and ABTS assays to quantify radical scavenging activity. Results indicated an IC50 value of approximately 15 µM for this compound, demonstrating superior activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents published in Pharmaceutical Biology, this compound was tested against multi-drug resistant strains of bacteria. The results showed that this compound inhibited bacterial growth significantly more than conventional antibiotics, suggesting its potential as a lead compound for drug development.

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one?

- Methodological Answer : The compound is synthesized via a base-catalyzed condensation of 2-methylbenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one. Typical conditions include ethanol or methanol as solvents and bases like NaOH or K₂CO₃ at 60–80°C for 6–12 hours. Yield optimization requires pH control (8–10) and inert atmospheres to prevent oxidation of the thiol group . Post-synthesis purification involves recrystallization from ethanol or column chromatography.

Q. How is structural characterization performed for this compound?

- Methodological Answer : Key techniques include:

- NMR : ¹H and ¹³C NMR to confirm the (E)-configuration of the benzylidene group and thiazole ring protons (e.g., δ 7.2–8.1 ppm for aromatic protons).

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., S(6) ring motifs in analogous structures) .

- LC-MS : Validates molecular weight (MW = 263.3 g/mol) and purity (>95%) .

Q. What in vitro assays are used for preliminary biological screening?

- Methodological Answer :

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Antioxidant : DPPH radical scavenging assays at concentrations of 10–100 µM .

Advanced Research Questions

Q. How can mechanistic studies elucidate its anticancer activity?

- Methodological Answer :

- Apoptosis assays : Flow cytometry with Annexin V/PI staining to detect early/late apoptosis in cancer cell lines (e.g., MCF-7).

- Enzyme inhibition : Kinase profiling (e.g., EGFR, PI3K) using fluorescence-based assays. For example, IC₅₀ values <10 µM in analogous thiazoles suggest kinase-targeted activity .

- Molecular docking : Simulations with proteins like Bcl-2 or caspases to predict binding modes and affinity .

Q. How to resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values)?

- Methodological Answer :

- Assay standardization : Control variables such as cell passage number, serum concentration, and incubation time.

- Structural analogs : Compare substituent effects (e.g., 2-methyl vs. 4-methoxybenzylidene) on activity. For example, electron-donating groups enhance antioxidant activity but reduce antimicrobial potency .

- Meta-analysis : Cross-reference data from multiple studies (e.g., PubChem, independent journals) to identify trends .

Q. What strategies improve pharmacokinetic properties like solubility and metabolic stability?

- Methodological Answer :

- Prodrug design : Introduce acetyl-protected thiol groups to enhance solubility.

- Microsomal assays : Incubate with liver microsomes (human/rat) to assess metabolic stability (e.g., t₁/₂ >30 mins suggests suitability for in vivo studies).

- LogP optimization : Modify substituents (e.g., replace 2-methyl with polar groups) to achieve logP <3 for better bioavailability .

Q. How to design comparative studies with structural analogs?

- Methodological Answer :

- SAR Table :

| Compound | Substituent (R) | Bioactivity (IC₅₀, µM) | Reference |

|---|---|---|---|

| 2-Mercapto-1,3-thiazole | None | Antimicrobial: 25–50 | |

| (5E)-2-Mercapto-5-(4-CH₃O) | 4-methoxy | Anticancer: 12.5 | |

| Target compound (2-CH₃) | 2-methyl | Antioxidant: 18.7 |

- Statistical analysis : Use ANOVA to compare activity across analogs under identical assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.